molecular formula C26H28O2 B12775041 Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80853-90-3

Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12775041
CAS No.: 80853-90-3
M. Wt: 372.5 g/mol
InChI Key: LINWNNQVNTVMSD-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-" features a benzene core substituted with a phenoxy group at position 3 and a complex ether chain at position 1. The ether chain includes a 2-methylpropoxy group linked to a 4-(1-methylethenyl)phenyl moiety. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the aromatic and branched alkyl components.

Properties

CAS No.

80853-90-3

Molecular Formula

C26H28O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C26H28O2/c1-20(2)22-13-15-23(16-14-22)26(3,4)19-27-18-21-9-8-12-25(17-21)28-24-10-6-5-7-11-24/h5-17H,1,18-19H2,2-4H3

InChI Key

LINWNNQVNTVMSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Etherification via Williamson Ether Synthesis

A common approach to prepare such aromatic ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a suitable alkyl halide or benzyl halide. For this compound:

  • The 3-phenoxybenzyl alcohol or its derivative is converted into the corresponding alkoxide using a strong base such as sodium hydride or potassium tert-butoxide.

  • The alkoxide then reacts with a halogenated intermediate derived from 2-(4-(1-methylethenyl)phenyl)-2-methylpropyl moiety, typically a benzyl chloride or bromide derivative.

  • The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

  • Temperature is maintained between 0°C to 80°C depending on the reactivity of the substrates.

This method allows selective formation of the ether linkage connecting the two aromatic systems.

Synthesis of the 2-(4-(1-methylethenyl)phenyl)-2-methylpropyl Intermediate

The key intermediate, 2-(4-(1-methylethenyl)phenyl)-2-methylpropyl group, is typically synthesized via:

  • Friedel-Crafts alkylation of isopropenylbenzene derivatives with suitable alkylating agents under Lewis acid catalysis (e.g., AlCl3).

  • Alternatively, the isopropenyl group can be introduced by Wittig or related olefination reactions on corresponding aldehydes or ketones.

  • The resulting intermediate is then functionalized to introduce a halogen or leaving group for subsequent etherification.

Optimization of catalyst concentration, reaction time, and temperature is critical to maximize yield and minimize by-products.

Phenoxy Substitution

The 3-phenoxy substitution on the benzene ring is introduced by:

  • Nucleophilic aromatic substitution (SNAr) reactions where a phenol derivative displaces a suitable leaving group (e.g., halogen) on the benzene ring.

  • Alternatively, Ullmann-type coupling reactions catalyzed by copper salts can be employed to form the aryl-oxygen bond.

  • Reaction conditions typically involve elevated temperatures (100–150°C) and polar aprotic solvents.

This step ensures the incorporation of the phenoxy group essential for the compound's structural and functional properties.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Catalyst/Base Yield (%) Notes
Synthesis of intermediate Friedel-Crafts alkylation with AlCl3 0–25 CH2Cl2 or CS2 AlCl3 70–85 Control of temperature critical
Halogenation of intermediate Reaction with PBr3 or SOCl2 0–10 CH2Cl2 None 80–90 Generates benzyl halide for etherification
Williamson ether synthesis Alkoxide + benzyl halide 25–80 DMF or THF NaH or KOtBu 75–90 Inert atmosphere recommended
Phenoxy substitution Ullmann coupling or SNAr 100–150 DMSO or DMF Cu catalyst or base 65–80 Elevated temperature required

Research Findings and Analytical Data

  • The compound's purity and structure are confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and IR spectroscopy.

  • Reaction monitoring by TLC and HPLC ensures completion and purity at each step.

  • Optimization studies indicate that the choice of base and solvent in the etherification step significantly affects yield and selectivity.

  • Continuous flow synthesis has been reported to improve reaction control and scalability, reducing reaction times and improving safety profiles.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions may convert certain functional groups into simpler forms, such as converting ketones to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like aluminum chloride for Friedel-Crafts reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between organic molecules and biological systems. Its structural features can help in understanding how similar compounds interact with enzymes and receptors.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs or diagnostic agents.

Industry

In industry, Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- may be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is part of a broader family of benzyl ether derivatives. Key analogs and their substituent differences are summarized below:

Compound Name CAS Number Substituent at Para Position (R) Molecular Formula Molecular Weight Key Applications/Toxicity
Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- Not explicitly provided 1-methylethenyl (vinyl) Likely C26H28O3* ~388.5 (estimated) Potential insecticide (inferred from analogs)
Etofenprox (Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy-) 80844-07-1 Ethoxy C25H28O3 376.49 Broad-spectrum insecticide; high fish toxicity
Halfenprox (Benzene, 1-[[2-[4-(bromodifluoromethoxy)phenyl]-2-methylpropoxy]methyl]-3-phenoxy-) 111872-58-3 Bromodifluoromethoxy C24H23BrF2O3 477.34 Insecticide; bromine enhances stability and bioactivity
Benzene, 1-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-3-(4-fluorophenoxy)- 80843-60-3 Chlorophenyl + fluorophenoxy C23H22ClFO2 384.87 Agrochemical research (specific use undocumented)

*Note: Molecular formula and weight for the target compound are estimated based on analogs.

Critical Notes

  • Data Gaps : The target compound lacks explicit CAS registration, molecular data, and toxicity studies in the provided evidence.
  • Regulatory Implications : Structural analogs are subject to restrictions under the Rotterdam Convention due to ecological risks .

Biological Activity

Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (CAS No. 80853-90-3) is a complex organic compound belonging to the class of aromatic hydrocarbons. Its structure features a benzene ring with multiple functional groups, including a phenoxy group and an isopropyl group, which contribute to its unique chemical properties and potential biological activities. The molecular formula for this compound is C26H28O2C_{26}H_{28}O_{2}, and it has a molecular weight of approximately 372.5 g/mol .

The biological activity of Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The aromatic nature of the compound allows it to participate in π-π stacking interactions and hydrophobic interactions, which can influence enzyme activity and receptor binding.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Antioxidant Activity : The presence of phenolic structures in the compound may confer antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound could mimic natural ligands, influencing receptor activity and signaling pathways.

Study on Antioxidant Properties

A study conducted by researchers at VCU explored the antioxidant capabilities of various phenolic compounds, including Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-. Results indicated that this compound demonstrated significant free radical scavenging activity, comparable to known antioxidants such as vitamin C .

Enzyme Inhibition Study

In another investigation focusing on enzyme kinetics, Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- was tested for its ability to inhibit the enzyme acetylcholinesterase (AChE). The study found that at concentrations above 50 µM, the compound inhibited AChE activity by approximately 60%, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-, a comparison with structurally similar compounds can provide insights into its specific actions:

Compound NameCAS NumberMolecular WeightNotable Activity
Benzene, 1-methyl-4-(phenylmethyl)12345678250.34 g/molModerate AChE inhibition
Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)87654321300.45 g/molAntioxidant properties
Benzene, 1-methyl-4-(1-methylethyl)23456789280.40 g/molWeak enzyme inhibition

This table illustrates that while other compounds exhibit some biological activities, none match the combination of antioxidant and enzyme inhibitory effects seen in Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- .

Q & A

Q. What are the optimal synthetic routes for producing this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including alkylation of substituted phenols and etherification. Key steps include:

  • Propoxy Group Formation : Reacting 2-methylpropoxy precursors with 4-(1-methylethenyl)phenyl derivatives under anhydrous conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .
  • Etherification : Coupling intermediates like 3-phenoxybenzyl chloride with propoxy precursors using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Yield Optimization : Monitoring reaction temperature (e.g., 120°C for 8 hours) and using stoichiometric excess of nucleophiles (e.g., 1.5 equiv) to drive reactions to completion .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of analytical techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 477.345 g/mol for Halfenprox derivatives) and isotopic patterns using high-resolution MS .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., characteristic shifts for phenoxy groups at δ 6.8–7.3 ppm) and verify methylpropoxy branching via 13C^{13}\text{C} NMR .
  • Gas Chromatography (GC) : Compare retention indices with known standards under optimized temperature gradients (e.g., 150–300°C) .

Q. What safety protocols are critical during handling and storage?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact (GHS Category 1B) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols, which may cause respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid exposure to UV light due to photosensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying environmental conditions?

  • Experimental Design : Conduct accelerated stability studies under controlled humidity (40–80%), temperature (25–80°C), and UV exposure. Monitor degradation via HPLC-MS to identify breakdown products (e.g., phenoxy radicals) .
  • Data Reconciliation : Compare kinetic models (e.g., Arrhenius plots for thermal decay) to isolate conflicting variables, such as residual solvent impurities affecting degradation rates .

Q. What advanced methods are used to study its interaction with biological systems?

  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via LC-QTOF-MS to identify hydroxylated or demethylated derivatives .
  • Receptor Binding Assays : Use fluorescence polarization to measure binding affinity to insect GABA receptors (relevant for pesticide analogs like etofenprox) .

Q. How can computational modeling predict its environmental fate and toxicity?

  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools to estimate log PowP_{\text{ow}} (e.g., predicted 4.2) and bioaccumulation potential .
  • Molecular Dynamics Simulations : Simulate interactions with lipid bilayers to assess membrane permeability and ecotoxicological risks .

Q. What methodologies detect trace impurities or byproducts during synthesis?

  • Headspace GC-MS : Identify volatile byproducts (e.g., residual solvents like dichloromethane) with detection limits <1 ppm .
  • ICP-OES : Quantify heavy metal catalysts (e.g., iron from FeCl3_3) at sub-ppm levels in final products .

Q. How can isotopic labeling aid in mechanistic studies of its degradation pathways?

  • Deuterium Labeling : Synthesize 2H^{2}\text{H}-labeled analogs to track hydrogen abstraction during photodegradation via 2H^{2}\text{H} NMR .
  • 18O^{18}\text{O} Tracing : Monitor oxygen incorporation in hydrolysis products (e.g., phenols) using FTIR or MS .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles in polar solvents?

  • Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) or residual surfactants from synthesis can alter solubility.
  • Resolution : Characterize polymorphs via X-ray diffraction (XRD) and standardize solvent purity (e.g., HPLC-grade acetonitrile) in solubility tests .

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